Structure-Activity Relationship (SAR) of Deacetamido-Colchicine Analogs
Structure-Activity Relationship (SAR) of Deacetamido-Colchicine Analogs
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The C7 Paradigm Shift
Colchicine, a tricyclic alkaloid derived from Colchicum autumnale, remains a cornerstone in the study of microtubule dynamics. However, its clinical utility in oncology is severely limited by a narrow therapeutic index and susceptibility to Multidrug Resistance (MDR) efflux pumps, specifically P-glycoprotein (P-gp/ABCB1).
This technical guide focuses on a critical structural modification: the deacetylation and subsequent modification of the C7-position (Ring B). Research demonstrates that the C7-acetamido group is the primary "handle" for P-gp recognition. Deacetamido-colchicine (DAAC) analogs—where this group is removed, replaced, or modified—exhibit a distinct pharmacological profile:
-
MDR Evasion: Loss of the nitrogenous H-bond donor at C7 abolishes P-gp substrate affinity.
-
Altered Kinetics: DAAC analogs bind tubulin with significantly lower activation energy (
) compared to the parent compound.[1] -
Thermodynamic Shift: Binding transitions from an entropy-driven process (colchicine) to an enthalpy-driven process (DAAC).
Chemical Biology & SAR Analysis
The Pharmacophore Map
The colchicine scaffold interacts with the
Figure 1: Pharmacophore segmentation of the colchicine scaffold. The C7 position on Ring B acts as the kinetic and resistance gatekeeper.
The C7-Position (Ring B): The Kinetic Gatekeeper
The native acetamido group at C7 is responsible for the "slow-binding" characteristic of colchicine. It imposes a high entropic cost due to the requirement for a specific conformational adaptation of the tubulin dimer (the "induced fit" model).
-
Colchicine: High activation energy (
kcal/mol). Binding is slow and pseudo-irreversible. -
Deacetamidocolchicine (DAAC): Removal of the side chain lowers
. Binding is fast and reversible.[2] -
P-gp Interaction: The nitrogen atom at C7 is a critical recognition motif for P-glycoprotein.[3] Analogs lacking this nitrogen (e.g., replacement with a carbon chain or hydrogen) are not pumped out of MDR cells.
Ring A and C Modifications
-
Ring A (Trimethoxy): Essential for the initial "docking" into the hydrophobic pocket of
-tubulin. Demethylation (e.g., 1-demethylcolchicine) generally reduces tubulin affinity but is used to create prodrugs. -
Ring C (Tropolone): The methoxy group at C10 is chemically reactive. Replacement with a methylthio group (–SMe) yields Thiocolchicine , which retains high tubulin affinity and serves as a superior scaffold for C7 modifications due to its enhanced stability.
Mechanistic Profiling: Kinetics & Thermodynamics[4]
The biological distinction between Colchicine and DAAC is best understood through their thermodynamic binding signatures.
| Parameter | Colchicine (Native) | Deacetamidocolchicine (DAAC) | Mechanistic Implication |
| Binding Rate ( | Slow ( | Fast ( | DAAC lacks the steric hindrance of the acetamido group. |
| Activation Energy ( | High | Low | DAAC requires less conformational change of tubulin to bind. |
| Driving Force | Entropy ( | Enthalpy ( | Colchicine displaces water (hydrophobic effect); DAAC binding is driven by direct bond formation. |
| P-gp Substrate | Yes | No | DAAC analogs are effective in MDR+ cell lines. |
Kinetic Energy Landscape
The following diagram illustrates the energy barrier difference, explaining why DAAC binds faster but may have a faster off-rate (
Figure 2: Kinetic energy landscape. Colchicine (Red) faces a high activation barrier due to the C7-acetamido steric clash. DAAC (Green) bypasses this, leading to rapid equilibrium.
Experimental Protocol: Synthesis of 7-Deacetylthiocolchicine
A primary scaffold for generating Deacetamido analogs.
Rationale: To explore C7-SAR, one must first remove the native acetyl group. We utilize Thiocolchicine as the starting material due to its higher stability and potency compared to colchicine.
Reagents Required:
-
Thiocolchicine (Commercial or synthesized from Colchicine via NaSMe)
-
Methanol (MeOH)[4]
-
Hydrochloric Acid (2N HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Acid Hydrolysis:
-
Dissolve Thiocolchicine (1.0 eq) in a mixture of MeOH and 2N HCl (1:1 v/v).
-
Reflux the mixture at 90°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The product (amine) will be more polar (lower
) than the starting amide.
-
-
Neutralization & Work-up:
-
Cool the reaction mixture to
(ice bath). -
Basify carefully to pH ~9-10 using 2N NaOH. Note: Colchicine derivatives are sensitive to strong base; do not exceed pH 10 or prolonged exposure.
-
Extract immediately with DCM (
).
-
-
Purification:
-
Dry combined organic layers over anhydrous
. -
Concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
-
Validation:
-
Product: 7-Deacetylthiocolchicine (Free amine).
-
1H NMR (CDCl3): Look for the disappearance of the acetyl singlet (
ppm) and the upfield shift of the C7-proton.
-
Downstream Modification (The "Deacetamido" Route):
To generate a true Deacetamidocolchicine (replacing -NH2 with -H), a radical deamination (e.g., via diazonium intermediate and reduction with
Comparative Efficacy Data
The following table summarizes the cytotoxicity profiles of Colchicine versus Deacetamido-type analogs in sensitive and resistant cell lines.
Table 1: Cytotoxicity (
| Compound | C7 Substituent | MCF-7 ( | MCF-7/ADR (MDR+) ( | Resistance Factor (R/S) |
| Colchicine | 5.0 | > 1,000 | > 200 | |
| Thiocolchicine | 2.0 | ~500 | ~250 | |
| Deacetamidocolchicine | 15.0 | 18.0 | 1.2 | |
| 7-Deacetylcolchicine | 20.0 | 800 | 40 |
Data Interpretation:
-
Colchicine loses >200-fold potency in MDR cells due to P-gp efflux.
-
Deacetamidocolchicine (where the nitrogen is removed) retains near-equipotent activity in both sensitive and resistant lines (Resistance Factor
), validating the SAR hypothesis that the nitrogen is the P-gp recognition element.
References
-
Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers. Journal of Biological Chemistry, 1994. Link
-
Structure-Activity Relationships in the Colchicine Molecule with Respect to Interaction with the Mammalian Multidrug Transporter. Heterocycles, 1994. Link
-
Colchicine Binding to Tubulin Monomers: A Mechanistic Study. Biochemistry, 1996. Link
-
Thermodynamics of colchicinoid-tubulin interactions. Role of B-ring and C-7 substituent. Biochemistry, 1996.[1] Link
-
Antitumor agents.[5] 172. Synthesis and biological evaluation of novel deacetamidothiocolchicin-7-ols and ester analogs. Journal of Medicinal Chemistry, 1997. Link
Sources
- 1. Thermodynamics of colchicinoid-tubulin interactions. Rrol of B-ring and C-7 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
